Oxozirconium(2+);dinitrate

Description

Oxozirconium(2+); dinitrate, also known as zirconyl nitrate hydrate or zirconium(IV) oxynitrate hydrate, is a zirconium-based coordination compound with the chemical formula ZrO(NO₃)₂·xH₂O (where x represents variable hydration states) . It is a white crystalline solid or powder, soluble in water and alcohol, and is widely used as a precursor in materials science, catalysis, and analytical chemistry. Key applications include:

- Analytical reagent: Determination of potassium and fluoride ions .

- Industrial uses: Preparation of luminescent agents, refractory materials, and electronic components .

- Catalysis: Synthesis of catalysts for organic transformations .

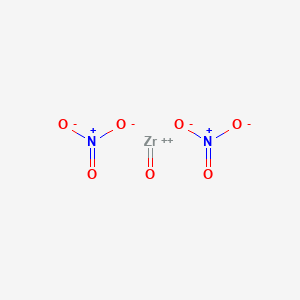

The compound’s structure consists of a central oxozirconium(2+) ion coordinated by two nitrate ligands and water molecules. Its CAS registry number is 13826-66-9 (anhydrous) or 14985-18-3 (hydrated form), with a molecular weight of 231.23 g/mol (anhydrous basis) .

Properties

IUPAC Name |

oxozirconium(2+);dinitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.O.Zr/c2*2-1(3)4;;/q2*-1;;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBWFTANBHYHBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O=[Zr+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N2O7Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13826-66-9 | |

| Record name | Zirconium oxynitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13826-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

Zirconium oxychloride undergoes ligand exchange in concentrated nitric acid, producing oxozirconium(2+) dinitrate and hydrochloric acid as a byproduct:

This reaction is typically conducted at 20–30°C to prevent excessive exothermicity. The use of nitric acid concentrations above 60% ensures complete ligand substitution, while lower concentrations yield mixed chloride-nitrate intermediates.

Process Optimization

Critical parameters include:

Table 1: Laboratory-Scale Synthesis Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Nitric Acid Concentration | 65–68% | Maximizes ligand substitution |

| Reaction Time | 3–5 hours | Ensures complete conversion |

| Post-Reaction Aging | 12–24 hours | Enhances crystallinity |

Industrial Production via Continuous Reactor Systems

Large-scale manufacturing employs continuous-flow reactors to improve efficiency and product consistency.

Reactor Design and Operation

Purity Control Measures

-

Trace Metal Analysis : Inductively coupled plasma mass spectrometry (ICP-MS) verifies purity levels >99.99%.

-

Crystallization Additives : Ethylene glycol (1–5 vol%) reduces particle agglomeration during drying.

Alternative Pathways: Hydrothermal Synthesis

Recent advances utilize hydrothermal conditions to accelerate reaction kinetics and improve crystal morphology.

Hydrothermal Reaction Conditions

Advantages Over Conventional Methods

-

Reduced Byproducts : Higher temperatures promote complete HCl volatilization.

-

Tailored Morphology : Particle size controlled via pH adjustment (optimal pH 1.5–2.0).

Characterization and Quality Assessment

Spectroscopic Analysis

Table 2: Key Spectral Signatures

| Technique | Diagnostic Feature | Reference Value |

|---|---|---|

| Raman Spectroscopy | ν(Zr=O) stretch | 650 cm⁻¹ |

| X-ray Diffraction | (101) crystal plane | 2θ = 30.1° |

Challenges and Mitigation Strategies

Hygroscopicity Management

Oxozirconium(2+) dinitrate’s hygroscopic nature necessitates:

Chemical Reactions Analysis

Types of Reactions

Oxozirconium(2+);dinitrate undergoes several types of chemical reactions, including:

Oxidation: As a strong oxidizing agent, it can oxidize various organic and inorganic compounds.

Reduction: It can be reduced to zirconium oxide under specific conditions.

Substitution: It can participate in substitution reactions where nitrate groups are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common reagents include organic compounds such as alcohols and aldehydes. The reactions are typically carried out at elevated temperatures.

Reduction: Reducing agents such as hydrogen gas or metal hydrides are used under controlled conditions.

Substitution: Ligands such as phosphates or sulfates can be used in substitution reactions, often in aqueous solutions.

Major Products Formed

Oxidation: The major products include oxidized organic compounds and zirconium oxide.

Reduction: The primary product is zirconium oxide.

Substitution: The products depend on the substituting ligand, resulting in various zirconium complexes.

Scientific Research Applications

Oxozirconium(2+);dinitrate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other zirconium compounds and as a catalyst in various chemical reactions.

Biology: Employed in the preparation of biological samples for electron microscopy.

Medicine: Investigated for its potential use in medical imaging and as a component in certain pharmaceuticals.

Industry: Utilized in the production of ceramics, glass, and as a crosslinking agent in polymer chemistry.

Mechanism of Action

The mechanism of action of oxozirconium(2+);dinitrate involves its strong oxidizing properties. It can transfer oxygen atoms to other compounds, facilitating oxidation reactions. The molecular targets include organic molecules and metal ions, where it can alter their oxidation states and chemical properties. The pathways involved include electron transfer and coordination chemistry.

Comparison with Similar Compounds

Zirconium(IV) Oxide (ZrO₂)

Chemical Formula : ZrO₂

Molecular Weight : 123.22 g/mol

Properties :

- High thermal stability (melting point: 2,715°C).

- Insoluble in water; used as a ceramic material and solid electrolyte in batteries .

Applications : - Solid oxide fuel cells.

- Lithium-ion battery electrolytes (e.g., Li₇La₃Zr₂O₁₂, LLZO) . Key Difference: Unlike oxozirconium dinitrate, ZrO₂ is non-hygroscopic and lacks nitrate ligands, making it unsuitable for solution-based syntheses .

Zirconium Acetate (Zr(CH₃COO)₂)

Chemical Formula : Zr(CH₃COO)₂

Molecular Weight : 265.35 g/mol

Properties :

Zirconium Carbonate Basic Hydrate

Chemical Formula : ZrO(CO₃)ₓ·yH₂O

Molecular Weight : Variable (dependent on hydration).

Properties :

- Insoluble in water; decomposes upon heating.

Applications : - Manufacturing of zirconium-based pigments.

- Water treatment for phosphate removal .

Key Difference : Carbonate ligands provide distinct anion-exchange properties, unlike the nitrate coordination in oxozirconium dinitrate .

Comparison with Other Metal Nitrates

Nickel(II) Nitrate (Ni(NO₃)₂)

Chemical Formula: Ni(NO₃)₂ Molecular Weight: 182.70 g/mol Properties:

Cadmium Oxalate (CdC₂O₄)

Chemical Formula : CdC₂O₄

Molecular Weight : 200.43 g/mol

Properties :

- Low solubility in water; used in analytical chemistry.

Applications : - Gravimetric analysis of cadmium .

Key Difference : Cadmium oxalate is a divalent metal oxalate, structurally distinct from zirconium’s oxo-nitrate coordination .

Comparative Data Table

Research Findings and Industrial Relevance

- Synthesis : Oxozirconium dinitrate is typically prepared by reacting zirconium oxychloride (ZrOCl₂) with nitric acid, followed by crystallization .

- Thermal Behavior: Decomposes above 200°C to form ZrO₂, releasing NOₓ gases, which necessitates controlled handling .

- Nanoparticle Applications: Hydrated zirconium nitrate is a precursor for zirconia nanoparticles, which are used in optical coatings and catalysis .

Q & A

Q. What systematic review strategies ensure comprehensive coverage of existing studies on Oxozirconium(2+) dinitrate?

- Answer :

- Search Strategy : Use Boolean terms in Scopus/Web of Science: ("oxozirconium dinitrate" OR "ZrO(NO₃)₂") AND (synthesis OR characterization).

- Screening : Apply PRISMA guidelines to filter non-peer-reviewed sources (e.g., exclude patents, commercial websites ).

- Data Extraction : Tabulate synthesis conditions, analytical methods, and key findings for cross-comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.